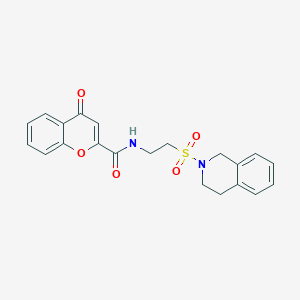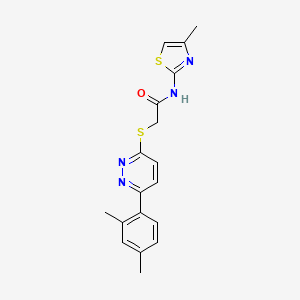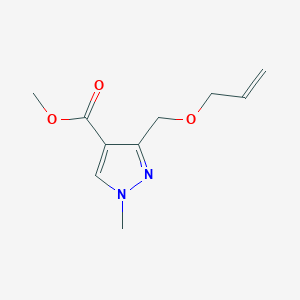
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound of interest in various synthetic and analytical applications. This compound is part of a broader class of chemicals known as acetamides, which have diverse applications in organic synthesis.
Synthesis Analysis
- The synthesis of similar compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, involves steps such as acetylation, esterification, and ester interchange using precursors like N-methylaniline and chloracetyl chloride (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
- Studies on compounds like N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt reveal complex hydrogen-bonded networks and non-linear optical properties, which are critical in understanding the molecular structure of similar acetamides (Latif et al., 1999).
Chemical Reactions and Properties
- Chemical reactions involving acetamides, such as the study on the formation of spiro-Meisenheimer adducts of NN'-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, provide insights into the reactivity and potential chemical transformations of similar compounds (Macháček et al., 1986).
Physical Properties Analysis
- The physical properties of similar compounds can be inferred from studies like those on 2-chloro-N-(3-methylphenyl)acetamide, where aspects like molecular conformation and intermolecular hydrogen bonds are detailed (Gowda et al., 2007).
Chemical Properties Analysis
- The chemical properties, such as the reactivity and bonding patterns, can be understood from studies like the synthesis and structure of N-(2,6-dichloro-4- thrifloromethylphenyl) acetamide, which provides insights into the reactivity and structural characteristics of acetamides (Ping, 2007).
Aplicaciones Científicas De Investigación
Molecular Conformations and Supramolecular Assembly
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride is structurally related to halogenated N,2-diarylacetamides. A study by Nayak et al. (2014) reports the structures of four halogenated N,2-diarylacetamides and compares them with a range of analogues. These compounds, including variants similar to N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride, exhibit specific molecular conformations and are linked into chains and rings through a combination of hydrogen bonds and other interactions. This study provides insight into the molecular arrangements that could be applicable to understanding N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (Nayak et al., 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) on chloroacetamide herbicides and their metabolites in human and rat liver microsomes is relevant to understanding how similar compounds, like N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride, might behave in biological systems. This study details the metabolism pathways and identifies the cytochrome P450 isoforms responsible for human metabolism of related compounds, which could offer insights into the metabolic processing of N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (Coleman et al., 2000).
Conformational Analysis and Vibrational Spectroscopy
A study by Viana et al. (2017) on a structure analogous to paracetamol, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, offers insights into the electronic properties and vibrational mode couplings of such structures. This could be extrapolated to understand the vibrational spectroscopy of N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (Viana et al., 2017).
Synthesis and Biological Assessment
Research on the synthesis and biological assessment of derivatives of N-phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide by Ghazzali et al. (2012) could be relevant for the synthesis methods and potential biological applications of N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (Ghazzali et al., 2012).
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-5-8(11)3-4-9(7)13-10(14)6-12-2;/h3-5,12H,6H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBKIPBIFURXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)


![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)